molecular formula C25H25Cl2N7O B11933380 4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one

4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B11933380
M. Wt: 510.4 g/mol
InChI Key: ZAPKBDATQCZIDX-UHFFFAOYSA-N
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Description

4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its inhibitory effects on specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl group to the core structure, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Methylpiperazinyl Group: The final step involves the attachment of the methylpiperazinyl group through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C25H25Cl2N7O

Molecular Weight

510.4 g/mol

IUPAC Name

4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H25Cl2N7O/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31)

InChI Key

ZAPKBDATQCZIDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N

Origin of Product

United States

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